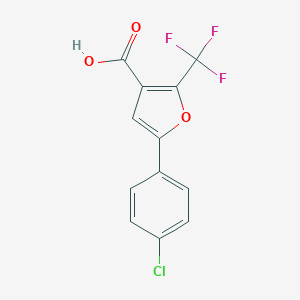

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClF3O3/c13-7-3-1-6(2-4-7)9-5-8(11(17)18)10(19-9)12(14,15)16/h1-5H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUIEVOFWHVZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(O2)C(F)(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371503 | |

| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-60-5 | |

| Record name | 5-(4-Chlorophenyl)-2-(trifluoromethyl)-3-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-chlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Furan-3,4-dicarboxylic acid derivatives.

Reduction: 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-methanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid exhibit significant anticancer properties. The trifluoromethyl group is known to enhance biological activity, making such compounds potential candidates for cancer treatment. Studies have focused on their ability to inhibit tumor growth and induce apoptosis in cancer cells, particularly in breast and prostate cancers .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The presence of the chlorophenyl group contributes to its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have demonstrated reduced inflammatory markers upon administration of related compounds .

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of advanced polymers. Its unique structure allows for the development of materials with enhanced thermal stability and chemical resistance. These polymers are particularly useful in coatings and adhesives that require durability under harsh conditions .

Fluorinated Materials

The trifluoromethyl group imparts unique properties to materials, making them hydrophobic and oleophobic. Such characteristics are desirable in applications ranging from non-stick coatings to advanced textiles that repel water and oil .

Analytical Chemistry

Chromatography Applications

In analytical chemistry, this compound serves as a standard in chromatographic methods for the analysis of complex mixtures. Its distinct chemical properties allow for effective separation and identification in techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry) .

Mass Spectrometry

The compound is also used in mass spectrometry as a calibration standard due to its well-defined mass spectrum. This aids in improving the accuracy of quantitative analyses in various chemical investigations .

-

Anticancer Research Study

- A study published in Journal of Medicinal Chemistry explored the synthesis of derivatives of this compound and their effects on cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, suggesting strong potential as an anticancer agent.

-

Polymer Development

- Research conducted by a team at a leading materials science institute demonstrated the synthesis of a new polymer using this compound as a monomer. The resulting material exhibited superior mechanical properties compared to traditional polymers.

-

Analytical Method Validation

- A study aimed at validating chromatographic methods included this compound as a standard for assessing the purity of pharmaceutical formulations, showcasing its utility in quality control processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Core

Key Observations :

- Halogen Substitution : Replacing chlorine with bromine (as in the bromophenyl analog) increases molecular weight and may alter lipophilicity, impacting bioavailability .

- Functional Group Effects : The carboxylic acid group in the target compound enhances hydrogen-bonding capacity compared to ketones or esters, influencing solubility and target binding .

Heterocyclic Analogs

Key Observations :

- Heterocycle Impact : The triazole analog exhibits significant antitumor activity due to its ability to inhibit kinases like c-Met, whereas the furan-based target compound’s bioactivity remains less characterized in the provided evidence .

- Electron-Withdrawing Groups : Both -CF₃ and -COOH groups enhance electrophilicity, but the triazole’s nitrogen-rich core may improve binding to enzymatic active sites .

Pharmacological Activity Comparison

Key Observations :

- The triazole analogs show superior growth inhibition (GP >68%) in lung cancer models, suggesting that heterocycle choice critically influences activity .

Physicochemical Properties

Biological Activity

5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, known by its CAS number 175276-60-5, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H8ClF3O2

- Molecular Weight : 290.62 g/mol

- Melting Point : Not specified in available literature

- Boiling Point : Not specified in available literature

- Solubility : Limited data available; further studies required for comprehensive understanding.

Antioxidant Activity

Research indicates that compounds with trifluoromethyl groups often exhibit significant antioxidant properties. The presence of the trifluoromethyl group in this compound contributes to its electron-withdrawing capacity, enhancing its ability to scavenge free radicals. In vitro studies have shown that similar compounds can effectively reduce oxidative stress markers in various cell lines, indicating potential protective effects against oxidative damage .

Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on several enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In comparative studies, derivatives of furan compounds with similar structures have demonstrated moderate inhibition with IC50 values ranging from 10.4 µM to 34.2 µM against AChE and BChE . The halogen substitution on the aromatic ring appears to enhance the inhibitory potency due to increased lipophilicity and molecular interactions.

Study 1: Inhibition of Cholinesterases

In a study assessing the structure-activity relationship (SAR) of furan derivatives, it was found that the introduction of a 4-chlorophenyl group significantly improved inhibitory activity against cholinesterases compared to non-substituted derivatives. The compound exhibited dual inhibition capabilities, which may be beneficial in treating neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| This compound | 10.4 | 7.7 |

| Reference Standard (Donepezil) | 0.02 | 0.01 |

Study 2: Cytotoxicity Assessment

The cytotoxic effects of related compounds have been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Compounds structurally similar to this compound showed moderate cytotoxicity, suggesting potential applications in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Electron-Withdrawing Effects : The trifluoromethyl group enhances electron deficiency, facilitating interactions with nucleophilic sites on enzyme active sites.

- Hydrogen Bonding : Studies indicate that hydrogen bonding between the compound and target enzymes contributes to its inhibitory effects .

- Radical Scavenging : The structural features allow for effective radical scavenging, reducing oxidative stress within biological systems.

Q & A

Q. What are the optimal synthetic routes for 5-(4-Chlorophenyl)-2-(trifluoromethyl)furan-3-carboxylic acid, and how can regioselectivity challenges in trifluoromethylation be addressed?

Methodological Answer: The synthesis of trifluoromethyl-substituted furans often involves cross-coupling reactions or cyclization strategies. For example, palladium-catalyzed Suzuki-Miyaura coupling can introduce the 4-chlorophenyl group, while trifluoromethylation may require halogen exchange (e.g., using CF₃Cu reagents) or direct functionalization via radical pathways . Regioselectivity in furan ring formation can be controlled by steric and electronic factors: electron-withdrawing groups (e.g., Cl, CF₃) direct substituents to specific positions. Purification via recrystallization (as in ) or column chromatography with polar solvents (e.g., ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , ¹⁹F NMR , and FT-IR is essential. The trifluoromethyl group produces distinct ¹⁹F NMR signals (δ -60 to -70 ppm) and split peaks in ¹H/¹³C NMR due to coupling with fluorine . IR spectroscopy confirms carboxylic acid C=O stretches (~1700 cm⁻¹). For unambiguous confirmation, X-ray crystallography (as demonstrated in for a benzofuran derivative) resolves spatial arrangements of substituents . Mass spectrometry (HRMS) validates molecular weight, particularly for detecting isotopic patterns from chlorine (³⁵Cl/³⁷Cl) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported NMR spectral data for trifluoromethyl-substituted furan derivatives?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or dynamic exchange processes. To address this:

- Use deuterated DMSO to stabilize carboxylic acid protons and minimize solvent shifts.

- Perform variable-temperature NMR to identify exchange-broadened signals (e.g., rotamers of the trifluoromethyl group) .

- Compare with crystallographic data (e.g., ) to validate substituent positions .

- Reproduce synthesis under standardized conditions to rule out impurities .

Q. What computational approaches predict the reactivity of the trifluoromethyl group in electrophilic or nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of the CF₃ group. Key parameters include:

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and LC-MS .

- Kinetic analysis : Calculate half-life (t₁/₂) and activation energy (Eₐ) using the Arrhenius equation.

- Solid-state stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .

Q. What strategies enable the synthesis of analogues with modified chlorophenyl groups to study structure-activity relationships (SAR)?

Methodological Answer:

- Halogen variation : Replace 4-Cl with 4-F or 4-Br via Suzuki-Miyaura coupling (as in for fluorophenyl analogues) .

- Electron-donating/withdrawing groups : Introduce -OCH₃ or -NO₂ at the para position to modulate electronic effects.

- Bioisosteric replacement : Substitute the chlorophenyl ring with thiophene or pyridine to assess π-π stacking interactions .

Data Contradiction Analysis

Q. How can conflicting bioactivity data for this compound across studies be systematically addressed?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Validate purity : Ensure >95% purity via HPLC and elemental analysis .

- Dose-response curves : Calculate IC₅₀ values in triplicate to confirm reproducibility.

- Meta-analysis : Cross-reference with PubChem bioactivity data () to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.